Hormona concentradora de melanina (MCH) (humano, ratón, rata)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

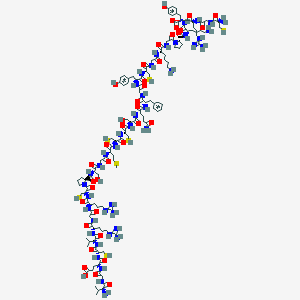

Melanin-concentrating hormone (MCH) is a cyclic amino acid neuropeptide that is primarily synthesized in the lateral hypothalamus of mammals. It has been implicated in a variety of physiological functions, including the regulation of feeding behavior, energy homeostasis, and body weight control. MCH operates through the MCH1 receptor (MCH1R), a G protein-coupled receptor, which has been shown to be a target for leptin action in the brain . The peptide is also involved in the modulation of general arousal and goal-oriented behaviors .

Synthesis Analysis

MCH is synthesized in the hypothalamus but has also been detected in peripheral tissues such as the testis, stomach, and intestine. The expression of MCH mRNA and its translational products, including neuropeptide-(N)-glutamic acid (E) isoleucine (I) amide (NEI), suggests a role in processes like spermatogenesis and digestion . The synthesis of MCH involves the expression of pro-MCH-derived peptides, which are then processed into the active form of the hormone .

Molecular Structure Analysis

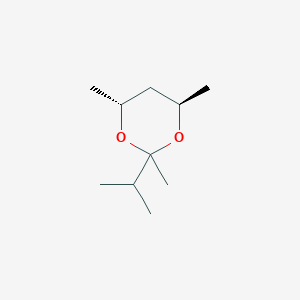

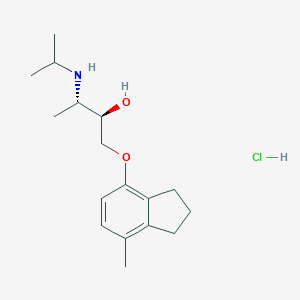

MCH is a cyclic peptide, which means its amino acid sequence forms a ring structure due to a bond between the amino and carboxyl ends of the peptide chain. This structure is crucial for its biological activity and interaction with its receptor . The exact amino acid sequence and cyclic structure of MCH can vary between species, as seen in comparative analyses between rats and mice .

Chemical Reactions Analysis

The primary chemical interaction of MCH is with its receptor, MCH1R. Upon binding to the receptor, MCH can influence several downstream signaling pathways that affect energy balance, feeding behavior, and neuroendocrine functions. The receptor activation by MCH leads to changes in gene expression and physiological responses that contribute to the observed effects on body weight and metabolism .

Physical and Chemical Properties Analysis

MCH's physical properties, such as its stability and solubility, are determined by its peptide nature and cyclic structure. The chemical properties, including its ability to cross the blood-brain barrier via specialized transport mechanisms, enable it to act within the central nervous system. Its interactions with receptors and subsequent intracellular signaling pathways are influenced by these properties .

Relevant Case Studies

Several studies have demonstrated the role of MCH in obesity and energy homeostasis. Chronic intracerebroventricular infusion of MCH in mice leads to increased body weight, fat mass, and plasma levels of glucose, insulin, and leptin, especially when combined with a high-fat diet . Conversely, antagonizing MCH1R can suppress body weight gain and reduce body fat, suggesting a potential therapeutic target for obesity . Additionally, MCH has been shown to decrease energy expenditure and body temperature, while increasing serum IGF-1 levels, further emphasizing its role in energy balance .

Aplicaciones Científicas De Investigación

1. Regulación del apetito y el balance energético La hormona concentradora de melanina (MCH) desempeña un papel crucial en la regulación de la homeostasis energética. Promueve la ingesta de energía al aumentar el apetito y los impulsos de recompensa alimentaria. Por el contrario, disminuye el gasto energético al reducir la termogénesis del tejido adiposo marrón (BAT) y los niveles de actividad física. Además, la MCH está involucrada en el aumento del almacenamiento de lípidos tanto en el tejido adiposo blanco como en el hígado .

Farmacoterapia de los trastornos del sueño

El sistema MCH ha atraído recientemente la atención como un posible objetivo para la farmacoterapia de los trastornos del sueño. La investigación científica básica ha demostrado el papel de la MCH en la regulación del sueño, particularmente el sueño REM. Las proyecciones de MCH a varias regiones del cerebro pueden modular la liberación de dopamina, afectando la vigilia/sueño y potencialmente desempeñando un papel en la cataplexia .

Depresión y respuesta al estrés

La MCH es un neuropéptido hipotalámico que se proyecta a través del sistema nervioso central, incluido el locus coeruleus (LC) noradrenérgico. Las investigaciones sugieren que el receptor 1 de MCH/MCH (MCHR1) en el LC puede estar involucrado en la regulación de la depresión y la respuesta del cuerpo al estrés crónico .

Obesidad y trastornos metabólicos

La deficiencia de MCH se asocia con hiperfagia (reducción de la ingesta de alimentos) e hipermetabolismo, lo que lleva a la pérdida de peso y un aumento de la delgadez. Por el contrario, la sobreexpresión de MCH conduce a la obesidad y la resistencia a la insulina. Los estudios farmacológicos sugieren que los antagonistas dirigidos al receptor 1 de MCH (MCHR1) podrían mediar estos efectos .

Mecanismo De Acción

Direcciones Futuras

MCH signaling has a very broad endocrine context and is involved in physiological functions and emotional states associated with metabolism, such as reproduction, anxiety, depression, sleep, and circadian rhythms . Owing to the wide variety of MCH downstream signaling pathways, MCHR1 agonists and antagonists have great potential as tools for the directed management of energy balance disorders and associated metabolic complications . Translational strategies using these compounds hold promise for the development of novel treatments for obesity .

Propiedades

IUPAC Name |

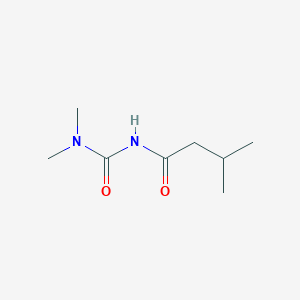

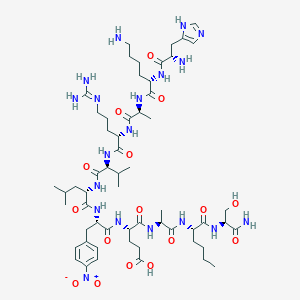

(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(3S,6S,9S,12S,18S,21S,24R,29R,32S)-24-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-18-(2-methylpropyl)-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9-propan-2-yl-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C105H160N30O26S4/c1-53(2)42-70-86(144)118-50-80(138)119-64(24-16-36-114-103(108)109)90(148)133-83(55(5)6)100(158)130-73(45-58-28-30-60(136)31-29-58)93(151)124-69(26-18-38-116-105(112)113)101(159)135-39-19-27-78(135)99(157)132-77(98(156)128-74(46-59-49-117-63-23-15-14-22-61(59)63)95(153)121-66(32-33-79(107)137)91(149)134-84(56(7)8)102(160)161)52-165-164-51-76(97(155)123-68(35-41-163-10)88(146)126-70)131-87(145)65(25-17-37-115-104(110)111)120-92(150)71(43-54(3)4)127-89(147)67(34-40-162-9)122-96(154)75(48-82(141)142)129-94(152)72(44-57-20-12-11-13-21-57)125-85(143)62(106)47-81(139)140/h11-15,20-23,28-31,49,53-56,62,64-78,83-84,117,136H,16-19,24-27,32-48,50-52,106H2,1-10H3,(H2,107,137)(H,118,144)(H,119,138)(H,120,150)(H,121,153)(H,122,154)(H,123,155)(H,124,151)(H,125,143)(H,126,146)(H,127,147)(H,128,156)(H,129,152)(H,130,158)(H,131,145)(H,132,157)(H,133,148)(H,134,149)(H,139,140)(H,141,142)(H,160,161)(H4,108,109,114)(H4,110,111,115)(H4,112,113,116)/t62-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,83-,84-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLPXSMFEPHETN-QRXCLJFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCSC)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)CCCNC(=N)N)CC6=CC=C(C=C6)O)C(C)C)CCCNC(=N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C105H160N30O26S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2386.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the primary structure of rat hypothalamic melanin-concentrating hormone (MCH) and how does it differ from salmon MCH?

A1: Rat hypothalamic MCH is a nonadecapeptide with the following amino acid sequence: Asp-Phe-Asp-Met-Leu-Arg-Cys-Met-Leu-Gly-Arg-Val-Tyr-Arg-Pro-Cys-Trp-Gln-Val. [] This structure differs from salmon MCH by an N-terminal extension of two amino acids and four additional substitutions. []

Q2: How does the structure of melanin-concentrating hormone (MCH) relate to its activity?

A2: While the provided abstracts don't offer a detailed analysis of the structure-activity relationship for MCH, one abstract mentions "SAR of Melanin-concentration Hormone (MCH)" as a key aspect of the research. [] This suggests that modifications to the MCH structure were explored to investigate their impact on the hormone's activity, potency, and selectivity. Unfortunately, without the full text of the article, specific details about these modifications and their effects on MCH activity remain unknown.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Thieno[3,2-c]pyridine](/img/structure/B143518.png)

![2-Acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B143523.png)